

2,4-Dichloro-5-iodopyrimidine structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4-Dichloro-5-iodopyrimidine*

Cat. No.: *B155428*

[Get Quote](#)

An In-Depth Technical Guide to **2,4-Dichloro-5-iodopyrimidine**: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their recurring presence in a multitude of therapeutic agents. These are often termed "privileged structures" due to their ability to interact with diverse biological targets. The pyrimidine scaffold is a quintessential example of such a structure, forming the core of numerous anticancer, antiviral, and anti-inflammatory drugs.[1][2] Within this class, **2,4-dichloro-5-iodopyrimidine** (CAS No: 13544-44-0) emerges as a highly versatile and reactive intermediate. Its unique arrangement of two reactive chlorine atoms and an iodine atom on an electron-deficient pyrimidine ring makes it an invaluable building block for the synthesis of complex, biologically active molecules.[3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the molecular structure, physicochemical properties, detailed synthetic protocols, chemical reactivity, and significant applications of **2,4-dichloro-5-iodopyrimidine**, grounding all information in established scientific literature and field-proven insights.

Molecular Structure and Physicochemical Properties

The structure of **2,4-dichloro-5-iodopyrimidine** is characterized by a heterocyclic aromatic pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an iodine atom at position 5.^[4] The presence of two electronegative nitrogen atoms within the ring, combined with the strong electron-withdrawing inductive effects of the three halogen substituents, renders the pyrimidine core highly electron-deficient. This electronic nature is the primary determinant of its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.^{[5][6]} The C4 position is generally more activated towards nucleophilic attack than the C2 position, a critical aspect for regioselective synthesis that will be explored later.^[5]
^[6]

Key Physicochemical Data

A summary of the essential properties of **2,4-dichloro-5-iodopyrimidine** is provided below for quick reference.

Property	Value	Reference(s)
CAS Number	13544-44-0	[4][7]
Molecular Formula	C ₄ HCl ₂ IN ₂	[3][4]
Molecular Weight	274.87 g/mol	[3][4]
Appearance	White to gray or brown powder/crystal	[3][7]
Melting Point	68 - 72 °C	[3][7]
Boiling Point	310.2 ± 22.0 °C (Predicted)	[7]
IUPAC Name	2,4-dichloro-5-iodopyrimidine	[4]
SMILES	C1=C(C(=NC(=N1)Cl)Cl)I	[4]
InChIKey	RGJNPJRAXMSHKN-UHFFFAOYSA-N	[4]

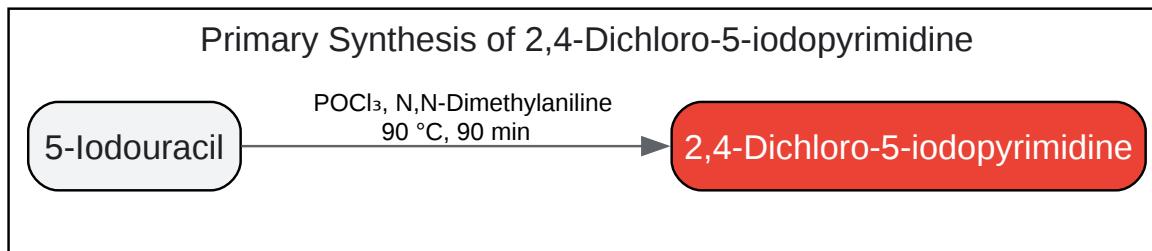
Spectroscopic Insights

Structural confirmation of **2,4-dichloro-5-iodopyrimidine** is typically achieved through standard spectroscopic methods.

- ¹H NMR: The proton spectrum is remarkably simple, exhibiting a single singlet for the C6-H proton, typically observed around δ 8.90 ppm (in CDCl_3), reflecting the deshielding environment of the electron-poor ring.[7]
- FTIR: Infrared spectroscopy can identify characteristic vibrations of the C-Cl, C-I, and aromatic C=N and C=C bonds within the molecule.[4]

Synthesis of 2,4-Dichloro-5-iodopyrimidine

The most prevalent and high-yielding synthesis of **2,4-dichloro-5-iodopyrimidine** involves the chlorination of a readily available precursor, 5-iodouracil. This transformation is a robust and scalable method widely cited in chemical literature and patents.[7]


Primary Synthetic Pathway: Chlorination of 5-Iodouracil

The conversion of the di-hydroxy pyrimidine (uracil) tautomer into the di-chloro derivative is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl_3) is the chlorinating agent of choice for this reaction, effectively replacing the hydroxyl groups with chlorine atoms.

Causality Behind Experimental Choices:

- Starting Material: 5-Iodouracil is chosen because the iodine atom is stable under the reaction conditions, allowing for its direct incorporation into the final product. The alternative—iodinating 2,4-dichloropyrimidine—is more challenging due to the ring's deactivated nature.
- Reagent: Phosphorus oxychloride (POCl_3) serves as both the reagent and, in many cases, the solvent. It is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings.
- Catalyst/Base: A tertiary amine, such as N,N-dimethylaniline, is added to the reaction.[7] It acts as a catalyst by reacting with POCl_3 to form a more reactive Vilsmeier-Haack type intermediate, which facilitates the chlorination. It also serves to neutralize the HCl generated during the reaction.
- Workup: The reaction is quenched by pouring the mixture into an ice-water slurry. This hydrolyzes the excess POCl_3 and precipitates the crude organic product. Subsequent

washes with aqueous sodium bicarbonate and sodium sulfite serve to remove acidic impurities and any residual iodine, respectively.[7]

[Click to download full resolution via product page](#)

Caption: Primary synthesis route from 5-iodouracil.

Detailed Experimental Protocol

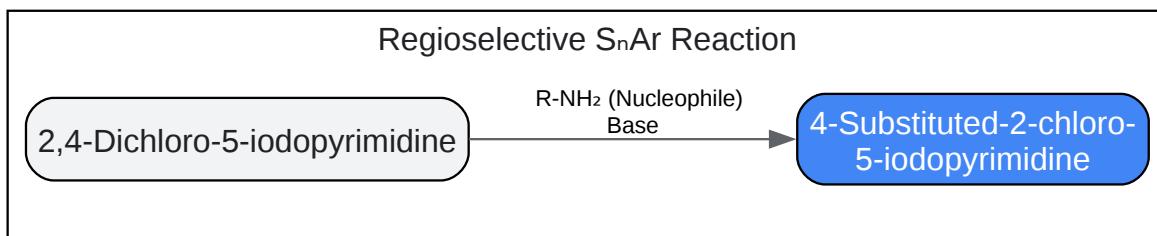
The following protocol is a representative procedure based on established methods.[7]

Materials:

- 5-iodouracil (10.0 g, 42 mmol)
- Phosphorus oxychloride (POCl_3) (39.2 mL, 420 mmol)
- N,N-dimethylaniline (11.0 mL)
- Ethyl acetate
- Aqueous sodium bicarbonate solution
- Aqueous sodium sulfite solution
- Anhydrous sodium sulfate
- Ice

Procedure:

- Reaction Setup: To a suspension of 5-iodouracil (10.0 g) in a suitable reaction flask, add N,N-dimethylaniline (11.0 mL).
- Reagent Addition: Carefully add phosphorus oxychloride (39.2 mL) to the suspension.
- Heating: Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.
- Quenching: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl_3 by evaporation under reduced pressure.
- Precipitation: Slowly and carefully pour the residual mixture into an ice-water slurry and stir vigorously for 2 hours to allow for the complete precipitation of the product.
- Filtration: Collect the resulting crystalline precipitate by filtration and wash it thoroughly with cold water.
- Extraction & Wash: Dissolve the crude product in ethyl acetate. Sequentially wash the organic layer with aqueous sodium bicarbonate solution and then with aqueous sodium sulfite solution.
- Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purification: Purify the resulting residue by column chromatography to yield pure **2,4-dichloro-5-iodopyrimidine** (expected yield: ~92%).^[7]


Chemical Reactivity and Synthetic Utility

The synthetic power of **2,4-dichloro-5-iodopyrimidine** lies in the differential reactivity of its three halogen atoms, which allows for sequential and regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is highly susceptible to SNAr reactions. Extensive studies have shown that the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.^{[5][6]} This regioselectivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

This predictable reactivity allows for the selective introduction of a nucleophile (e.g., an amine, alcohol, or thiol) at the C4 position while leaving the C2-Cl and C5-I intact for subsequent transformations.

[Click to download full resolution via product page](#)

Caption: Regioselective substitution at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl and C-I bonds provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions. The reactivity order in these reactions typically follows C-I > C-Br > C-Cl. Therefore, the C5-I bond can be selectively functionalized using reactions like Suzuki, Sonogashira, or Heck couplings, while preserving the C-Cl bonds for later S_NAr reactions or a second, more forcing cross-coupling step. This multi-handle approach makes **2,4-dichloro-5-iodopyrimidine** an exceptional scaffold for building molecular diversity.

Applications in Drug Discovery and Development

The unique reactivity profile of **2,4-dichloro-5-iodopyrimidine** has established it as a key intermediate in the synthesis of high-value pharmaceutical agents.^[3]

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: This compound is used as a reagent in the synthesis of DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.^{[7][8]}
- VLA-4 Antagonists: It is a precursor for pyrimidine-based Very Late Antigen-4 (VLA-4) antagonists, which are investigated for the treatment of inflammatory diseases like asthma and multiple sclerosis.^{[7][8]}

- Anticancer and Antiviral Agents: The pyrimidine core is fundamental to many anticancer and antiviral drugs (e.g., as nucleoside analogues). This intermediate provides a robust platform for creating novel derivatives with enhanced efficacy and targeted action.[3]
- Agrochemicals: Beyond pharmaceuticals, it is also used in formulating advanced herbicides, contributing to sustainable agricultural practices.[3]

Safety, Handling, and Storage

As a highly reactive chemical intermediate, **2,4-dichloro-5-iodopyrimidine** must be handled with appropriate caution.

Hazard Identification

The compound is classified with the following GHS hazards:[4][9][10]

GHS Code	Hazard Statement	Signal Word
H301	Toxic if swallowed	Danger
H315	Causes skin irritation	Warning
H318	Causes serious eye damage	Danger
H335	May cause respiratory irritation	Warning

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, a face shield, and a lab coat. Use a respirator if dust is generated.[9]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7][11]

Conclusion

2,4-Dichloro-5-iodopyrimidine is a cornerstone intermediate for synthetic and medicinal chemistry. Its value is derived from a combination of factors: a privileged pyrimidine core, a predictable and highly useful regioselectivity in SNAr reactions, and orthogonal reactivity in cross-coupling reactions. The well-established synthetic route from 5-iodouracil ensures its accessibility for research and development. For scientists and professionals in drug discovery, a thorough understanding of the structure, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics and other advanced chemical applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications.
- ChemicalBook. (n.d.). 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0.
- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
- Chem-Impex. (n.d.). **2,4-Dichloro-5-iodopyrimidine**.
- PubChem. (n.d.). **2,4-Dichloro-5-iodopyrimidine**. National Center for Biotechnology Information.
- ECHEMI. (n.d.). **2,4-Dichloro-5-iodopyrimidine** SDS, 13544-44-0 Safety Data Sheets.
- BOC Sciences. (2010). MSDS of **2,4-Dichloro-5-iodopyrimidine**.
- COLORKEM. (n.d.). China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier.
- Bhasin, G., et al. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information.
- Matrix Fine Chemicals. (n.d.). **2,4-DICHLORO-5-IODOPYRIMIDINE** | CAS 13544-44-0.
- Sigma-Aldrich. (n.d.). **2,4-Dichloro-5-iodopyrimidine** 95%.
- Man, H. W., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. *Organic Letters*.
- Santa Cruz Biotechnology, Inc. (n.d.). **2,4-Dichloro-5-iodopyrimidine**.
- lifechem pharma. (n.d.). Best 2-4 Dichloropyrimidine Manufacturers In India.
- BLD Pharm. (n.d.). 13544-44-0|**2,4-Dichloro-5-iodopyrimidine**.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- BOC Sciences. (n.d.). The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery.

- INDOFINE Chemical Company, Inc. (n.d.). **2,4-DICHLORO-5-IODOPYRIMIDINE** | 13544-44-0.
- ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- Synblock. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
- PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Market Publishers. (n.d.). 2,4-dichloro-5-iodo-pyrimidine (CAS 13544-44-0) Market Research Report 2025.
- Organic Chemistry Portal. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I₂/NaIO₄ and KI/NaIO₄ Iodinating Systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4-Dichloro-5-iodopyrimidine | C4HCl₂IN₂ | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 8. colorkem.com [colorkem.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.cn [capotchem.cn]

- 11. 13544-44-0|2,4-Dichloro-5-iodopyrimidine|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [2,4-Dichloro-5-iodopyrimidine structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155428#2-4-dichloro-5-iodopyrimidine-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com